molecular formula C18H22Cl2N2O3 B1208938 Diclofurime

Diclofurime

Cat. No.: B1208938
M. Wt: 385.3 g/mol
InChI Key: VHEJZMZHDUPRNV-UHFFFAOYSA-N
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Description

Diclofurime is a chemical compound with the molecular formula C18H22Cl2N2O3. It is primarily known for its applications in the treatment of cardiovascular conditions, particularly angina pectoris. The compound is characterized by its dichloromethoxyphenyl and furylketone structures, which contribute to its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diclofurime can be synthesized through a multi-step process involving the following key steps:

    Formation of the Dichloromethoxyphenyl Intermediate: This involves the chlorination of methoxybenzene to produce dichloromethoxybenzene.

    Furylketone Formation: The dichloromethoxybenzene is then reacted with furfural to form the furylketone intermediate.

    Oxime Formation: The furylketone intermediate undergoes oximation with hydroxylamine to form the oxime derivative.

    Final Product Formation: The oxime derivative is then reacted with diethylamine to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for quality control and analysis .

Chemical Reactions Analysis

Types of Reactions: Diclofurime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diclofurime has a wide range of scientific research applications:

Mechanism of Action

Diclofurime exerts its effects primarily through the inhibition of calcium channels in cardiac and smooth muscle cells. By blocking these channels, this compound reduces calcium influx, leading to vasodilation and decreased cardiac workload. This mechanism is similar to that of other calcium channel blockers, but this compound’s unique structure allows for specific interactions with molecular targets, enhancing its efficacy .

Comparison with Similar Compounds

Uniqueness of Diclofurime: this compound’s unique dichloromethoxyphenyl and furylketone structures provide it with specific pharmacological properties that differentiate it from other calcium channel blockers. Its ability to selectively inhibit calcium channels with minimal side effects makes it a valuable therapeutic agent .

Properties

Molecular Formula

C18H22Cl2N2O3

Molecular Weight

385.3 g/mol

IUPAC Name

2-[[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine

InChI

InChI=1S/C18H22Cl2N2O3/c1-4-22(5-2)10-12-25-21-18(15-7-6-11-24-15)13-8-9-14(23-3)17(20)16(13)19/h6-9,11H,4-5,10,12H2,1-3H3

InChI Key

VHEJZMZHDUPRNV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCON=C(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=CC=CO2

Synonyms

(2,3-dichloro-4-methoxy)-2-phenylfuryl O-(diethylaminoethyl) ketone oxime monomethanesulfonate, (Z)-isomer
(2,3-dichloro-4-methoxy)-2-phenylfuryl O-(diethylaminoethyl) ketone oxime monomethanesulfonate, hydrochloride, (Z)-isomer
2,3-dichloro-4-methoxyphenyl 2-furyl ketone (E)-O-(2-(diethylamino)ethyl)oxime
ANP 4364
ANP-4364
diclofurime

Origin of Product

United States

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